molecular formula C10H13NO2S B009550 Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 108354-78-5

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B009550
M. Wt: 211.28 g/mol
InChI Key: DKYYKIHEIOOWRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves chemoselective processes, utilizing starting materials such as 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with reducing agents like Et3SiH/I2 to achieve the target compound. This method is characterized by IR, 1H NMR, 13C NMR, and LCMS, ensuring the synthesis's selectivity and efficiency (Jayaraman, Sridharan, & Nagappan, 2010).

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure analysis reveals that the carbonyl group has a cis orientation to the C2=C3 double bond, and the structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating a compact and stable molecular conformation (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Chemical Reactions and Properties

Various chemical reactions involving Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lead to the formation of novel compounds with potential biological activities. Reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones have been explored, demonstrating the compound's versatility in synthetic organic chemistry (Youssef, 2009).

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied. Researchers found that its structure includes a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation relative to the C2=C3 double bond. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Synthesis and Biological Activity

The compound has been utilized in the synthesis of various biologically active derivatives. For instance, its conversion into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate led to the creation of compounds with promising antibacterial and antifungal activity. Some derivatives also exhibited anti-inflammatory activity (Narayana et al., 2006).

Chemical Transformations

Another study focused on chemoselective synthesis from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using Et3SiH/I2 as a reducing agent. The resulting compound was characterized by various spectroscopic methods (Jayaraman et al., 2010).

Targeted Synthesis for Pharmacological Applications

Researchers have targeted the synthesis and analysis of azomethine derivatives of this compound for pharmacological applications. The objective was to optimize synthesis conditions and develop high-performance liquid chromatography (HPLC) analysis methods for these derivatives, which show potential cytostatic, antitubercular, and anti-inflammatory activity (Chiriapkin et al., 2021).

Novel Tandem Transformations

The compound has been used in novel transformations for thienopyrimidine synthesis. This includes the study of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to the synthesis of new thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes (Pokhodylo et al., 2010).

Exploring New Heterocyclic Systems

The compound has been pivotal in synthesizing new heterocyclic systems with potential anticancer properties. Synthesizing derivatives from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate revealed novel thiadiazine ring-containing heterocyclic systems (Santagati et al., 1993).

properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYYKIHEIOOWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373419
Record name Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

108354-78-5
Record name Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108354-78-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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